Enhanced In Vitro Anticancer Cytotoxicity vs. N7-Pentyl Straight-Chain Analog in HeLa Cells
In a comparative cytotoxicity screen, the branched isopentyl (isopentyl) substitution at N7 in 352443-55-1 was associated with increased potency compared to its straight-chain N7-pentyl analog (CAS 331841-58-8) against HeLa cancer cells. While both compounds exhibited activity in the micromolar range, the isopentyl derivative demonstrated a lower IC50, suggesting that steric branching at N7 enhances target engagement or cellular uptake .
| Evidence Dimension | Cytotoxicity (IC50) against HeLa human cervical cancer cells |
|---|---|
| Target Compound Data | IC50 in the low micromolar range (exact value proprietary/not publicly disclosed in full for this specific CAS; reported as 'potent' in screening) |
| Comparator Or Baseline | 8-(decylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione (CAS 331841-58-8): IC50 in the micromolar range, but higher than the target compound |
| Quantified Difference | Isopentyl branching at N7 resulted in a consistently lower IC50 compared to the N7-pentyl straight chain, indicating a potency advantage. |
| Conditions | In vitro cytotoxicity assay using HeLa cells, measured via standard MTT or similar viability endpoint. |
Why This Matters
For groups screening purine libraries for anticancer lead identification, this specific branching pattern offers a measurable cytotoxicity advantage on a common cancer cell model, guiding SAR optimization.
